2-Bromo-6-hydroxy-3-methyl-benzaldehyde
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Overview
Description
2-Bromo-6-hydroxy-3-methyl-benzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, featuring a bromine atom at the second position, a hydroxyl group at the sixth position, and a methyl group at the third position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde typically involves the bromination of 6-hydroxy-3-methyl-benzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydroxy-3-methyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 2-Bromo-6-hydroxy-3-methyl-benzoic acid.
Reduction: 2-Bromo-6-hydroxy-3-methyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-hydroxy-3-methyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are the primary reactive sites. The bromine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation or reduction. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxy-benzaldehyde: Lacks the methyl group at the third position.
2-Bromo-3-methyl-benzaldehyde: Lacks the hydroxyl group at the sixth position.
6-Hydroxy-3-methyl-benzaldehyde: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-6-hydroxy-3-methyl-benzaldehyde is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-bromo-6-hydroxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-7(11)6(4-10)8(5)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLOGCJUGMLLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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